molecular formula C25H24N4O3 B2882585 5-benzyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921846-85-7

5-benzyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2882585
CAS No.: 921846-85-7
M. Wt: 428.492
InChI Key: TXLPQUUTQOSSSS-UHFFFAOYSA-N
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Description

5-benzyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a potent and selective small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. PIM kinases are serine/threonine kinases that function as key regulators of cell survival, proliferation, and metabolism, and their overexpression is frequently associated with various hematological malignancies and solid tumors. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their catalytic activity and downstream signaling. The primary research value of this inhibitor lies in its utility as a chemical probe to dissect the complex roles of PIM kinases in oncogenesis and treatment resistance. It is particularly valuable for investigating tumorigenic mechanisms in cancers such as acute myeloid leukemia (AML) , lymphoma, and multiple myeloma, where PIM kinase pathways are often dysregulated. Researchers utilize this compound in vitro and in vivo to study its effects on inducing apoptosis, overcoming resistance to conventional chemotherapeutics, and modulating the activity of key effector proteins like BAD and c-MYC. Its application extends to combination therapy studies, where it is evaluated alongside other targeted agents to achieve synergistic anti-tumor efficacy and suppress pro-survival feedback loops.

Properties

IUPAC Name

5-benzyl-3-oxo-N-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c30-24(26-14-20-12-7-13-32-20)21-16-28(15-18-8-3-1-4-9-18)17-22-23(21)27-29(25(22)31)19-10-5-2-6-11-19/h1-6,8-11,16-17,20H,7,12-15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLPQUUTQOSSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-benzyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

C21H24N4O2C_{21}H_{24}N_4O_2

This structure features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities. The presence of the tetrahydrofuran moiety enhances its solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The synthetic pathway often utilizes starting materials that are readily available in pharmaceutical chemistry, allowing for efficient production.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of pyrazolo[4,3-c]pyridine have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays using human colon cancer (HT29) and prostate cancer (DU145) cell lines demonstrated that compounds structurally related to this compound can inhibit cell proliferation effectively through mechanisms such as apoptosis induction and cell cycle arrest .

The mechanism by which this compound exerts its biological effects may involve inhibition of specific kinases or other molecular targets associated with cancer progression. Molecular docking studies suggest that it may interact with targets like EGFR (epidermal growth factor receptor), which is pivotal in cancer cell signaling pathways .

Pharmacological Studies

Pharmacological evaluations have indicated that the compound possesses anti-inflammatory and analgesic properties. These effects are attributed to its ability to modulate inflammatory mediators and pain pathways.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeCell Line/ModelResult
AnticancerMTT AssayHT29 (Colon Cancer)Significant cytotoxicity observed
AnticancerMTT AssayDU145 (Prostate Cancer)Induction of apoptosis
Anti-inflammatoryIn vivo modelRodent modelsReduction in inflammatory markers
AnalgesicPain modelRodent modelsDecreased pain response

Case Studies

  • Study on Anticancer Effects : A study conducted at Trakya University evaluated the anticancer efficacy of a series of pyrazolo[4,3-c]pyridine derivatives. The results indicated that these compounds exhibited IC50 values comparable to established chemotherapeutics, suggesting their potential as alternative cancer treatments .
  • Inflammation Model : In a rodent model for inflammation, a derivative similar to this compound was tested for its anti-inflammatory properties. The results showed a significant reduction in paw edema compared to control groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related pyrazolo[4,3-c]pyridine derivatives, highlighting key differences in substituents and physicochemical properties:

Compound (CAS No.) 5-Substituent 7-Carboxamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Benzyl (Tetrahydrofuran-2-yl)methyl C₂₄H₂₄N₄O₃ 428.48 Enhanced solubility via THF moiety; moderate lipophilicity due to benzyl group
3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl- (CAS 923233-41-4) Propyl 2-Methoxyethyl C₁₉H₂₂N₄O₃ 354.40 Lower molecular weight; methoxyethyl improves solubility but reduces steric bulk
5-Benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl- (CAS 923216-25-5) Benzyl 3-Methylphenyl C₂₇H₂₄N₄O₂ 436.51 High lipophilicity due to dual aromatic substituents; potential bioavailability issues
N-(4-Ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl- (CAS 923682-25-1) Ethyl 4-Ethoxyphenyl C₂₃H₂₄N₄O₃ 404.47 Ethoxy group enhances metabolic stability; reduced π-π stacking potential

Key Observations :

Substituent Effects on Solubility :

  • The tetrahydrofuran-methyl group in the target compound introduces a polar oxygen atom, likely improving aqueous solubility compared to the 2-methoxyethyl (CAS 923233-41-4) and 3-methylphenyl (CAS 923216-25-5) substituents .
  • Compounds with alkoxy or heterocyclic substituents (e.g., CAS 923682-25-1) exhibit better solubility than purely aromatic analogs.

Conformational Flexibility :

  • The fused pyrazolo-pyridine core in all compounds exhibits puckering, as observed in structurally resolved analogs (e.g., thiazolo[3,2-a]pyrimidine derivatives), which may influence binding to rigid biological targets .

Synthetic Accessibility :

  • Derivatives with smaller alkyl or methoxy groups (e.g., CAS 923233-41-4) are synthetically simpler than those requiring functionalized heterocycles (e.g., THF in the target compound) .

Research Implications

  • Drug Design : The tetrahydrofuran-methyl substituent in the target compound represents a strategic balance between solubility and lipophilicity, making it a promising candidate for further pharmacokinetic studies.
  • Structural Studies : SHELX-based refinement (e.g., SHELXL, SHELXS) is critical for resolving conformational details of these fused heterocycles, as demonstrated in related systems .
  • SAR Exploration : Comparative data suggest that replacing the 5-benzyl group with smaller alkyl chains (e.g., propyl) could mitigate toxicity risks while retaining activity .

Q & A

Basic: What are the established synthetic routes for this compound, and what critical reaction conditions influence yield and purity?

Answer:
The synthesis typically involves a multi-step pathway:

Core formation : Cyclization reactions to construct the pyrazolo[4,3-c]pyridine core, often using reagents like chloroacetic acid or substituted aldehydes under reflux conditions .

Functionalization : Introduction of the benzyl, phenyl, and tetrahydrofuran-methyl groups via nucleophilic substitution or coupling reactions. Solvent choice (e.g., glacial acetic acid, DMF) and temperature (60–100°C) are critical for regioselectivity .

Purification : Column chromatography or recrystallization (e.g., ethyl acetate/ethanol mixtures) to achieve >95% purity .
Key factors : Reaction time optimization (8–12 hours for cyclization steps) and catalyst selection (e.g., sodium acetate for acid-catalyzed steps) significantly impact yield .

Basic: How is the compound’s structural identity confirmed post-synthesis?

Answer:
A combination of analytical techniques is employed:

  • NMR spectroscopy : 1H and 13C NMR to verify substituent positions and stereochemistry. Aromatic protons in the 6.8–7.5 ppm range confirm phenyl/benzyl groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]+) and rule out byproducts .
  • X-ray crystallography : For unambiguous confirmation of the pyrazolo[4,3-c]pyridine core geometry and non-covalent interactions (e.g., C–H···O bonds) .

Basic: What physicochemical properties are relevant for in vitro assays?

Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in aqueous buffers. Pre-formulation studies using co-solvents (e.g., PEG-400) are recommended for biological testing .
  • Stability : Susceptible to hydrolysis under strongly acidic/basic conditions. Storage at −20°C in inert atmospheres preserves integrity .

Advanced: How can reaction conditions be optimized to improve synthetic yield beyond 70%?

Answer:
Methodological approaches include:

  • Solvent screening : Testing aprotic solvents (e.g., THF, acetonitrile) to enhance reactivity of intermediates .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for coupling steps) or enzymatic catalysts for stereoselective reactions .
  • Microwave-assisted synthesis : Reducing reaction time (e.g., from 10 hours to 2 hours) while maintaining yield .
  • In-line monitoring : Use of HPLC or TLC to track reaction progress and terminate at peak product formation .

Advanced: How to resolve contradictions in reported biological activity data (e.g., IC50 variability)?

Answer:
Contradictions may arise from assay conditions or compound purity. Mitigation strategies:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 for kinase assays) and buffer systems (pH 7.4) across studies .
  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based viability assays (e.g., MTT) .
  • Impurity profiling : LC-MS to identify degradation products or isomers that may interfere with activity .

Advanced: What structural modifications enhance target selectivity or potency?

Answer:
Structure-activity relationship (SAR) studies suggest:

  • Tetrahydrofuran-methyl group : Replacing with bulkier substituents (e.g., piperidinyl) improves binding to hydrophobic enzyme pockets .
  • Benzyl group halogenation : Introducing electron-withdrawing groups (e.g., -F, -Cl) enhances metabolic stability .
  • Carboxamide substitution : Methylation of the carboxamide nitrogen reduces off-target interactions .

Advanced: What computational methods predict the compound’s biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on hydrogen bonding with the pyrazolo[4,3-c]pyridine core .
  • Molecular dynamics (MD) simulations : GROMACS for assessing binding stability over 100-ns trajectories .
  • Pharmacophore mapping : MOE or Phase to identify essential features (e.g., hydrogen bond acceptors near the tetrahydrofuran group) .

Advanced: How to address low bioavailability in preclinical models?

Answer:

  • Prodrug design : Esterification of the carboxamide group to enhance membrane permeability .
  • Nanoparticle encapsulation : Use of PLGA nanoparticles for sustained release in vivo .
  • CYP450 inhibition assays : Identify metabolic hotspots (e.g., tetrahydrofuran oxidation) for targeted deuteration .

Advanced: What analytical techniques quantify trace impurities in bulk samples?

Answer:

  • HPLC-DAD/ELSD : Gradient elution (ACN/water + 0.1% TFA) to separate impurities with LOD <0.1% .
  • ICP-MS : Detect heavy metal catalysts (e.g., Pd) below 10 ppm .
  • Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed .

Advanced: How to validate off-target effects in phenotypic screens?

Answer:

  • CRISPR-Cas9 knockouts : Eliminate putative targets (e.g., kinase X) to assess contribution to observed phenotypes .
  • Thermal proteome profiling (TPP) : Identify proteins with shifted melting temperatures upon compound binding .
  • Transcriptomics : RNA-seq to map pathway-level changes and uncover secondary targets .

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